(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid
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Overview
Description
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid is an organic compound that features a benzo[d]thiazole moiety linked to a benzoic acid derivative through a cyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Introduction of the cyanovinyl group: This step involves the reaction of the benzo[d]thiazole derivative with acrylonitrile under basic conditions to form the cyanovinyl intermediate.
Coupling with benzoic acid: The final step involves the coupling of the cyanovinyl intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The presence of the cyanovinyl group in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-9-11(16-20-14-7-3-4-8-15(14)23-16)10-19-13-6-2-1-5-12(13)17(21)22/h1-8,10,19H,(H,21,22)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESVFFMYVWZLG-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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